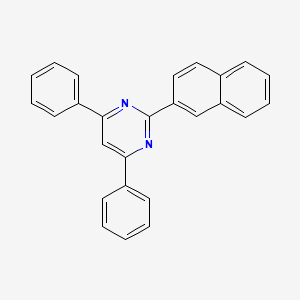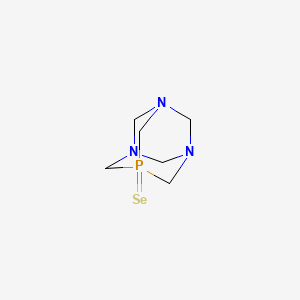
1,3,5-Triaza-7-phosphaadamantane-P-selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triaza-7-phosphaadamantane-P-selenide is a chemical compound with the molecular formula C₆H₁₂N₃PSe and a molecular weight of 236.11 g/mol . This compound is a derivative of 1,3,5-Triaza-7-phosphaadamantane, where a selenium atom is incorporated into the structure. It is known for its unique properties and applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 1,3,5-Triaza-7-phosphaadamantane-P-selenide typically involves the reaction of 1,3,5-Triaza-7-phosphaadamantane with selenium reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO₂) in the presence of a suitable solvent . The reaction is carried out at elevated temperatures to facilitate the incorporation of selenium into the compound. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,3,5-Triaza-7-phosphaadamantane-P-selenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetone, as well as catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,5-Triaza-7-phosphaadamantane-P-selenide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,3,5-Triaza-7-phosphaadamantane-P-selenide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in anticancer research, the compound’s complexes with ruthenium have been shown to inhibit metastasis by interfering with cellular pathways involved in cancer cell migration and invasion . The molecular targets and pathways involved include the inhibition of matrix metalloproteinases (MMPs) and the modulation of signaling pathways related to cell adhesion and motility.
Comparación Con Compuestos Similares
1,3,5-Triaza-7-phosphaadamantane-P-selenide can be compared with other similar compounds, such as:
1,3,5-Triaza-7-phosphaadamantane: The parent compound without the selenium atom, used as a ligand in various catalytic reactions.
1,3,5-Triaza-7-phosphaadamantane-P-sulfide: A sulfur analog of the compound, which has different reactivity and applications.
1,3,5-Triaza-7-phosphaadamantane-P-oxide: An oxygen analog, known for its use in oxidation reactions and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Propiedades
Número CAS |
79568-42-6 |
|---|---|
Fórmula molecular |
C6H12N3PSe |
Peso molecular |
236.12 g/mol |
Nombre IUPAC |
7-selanylidene-1,3,5-triaza-7λ5-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N3PSe/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2 |
Clave InChI |
HKHJSAJVKBJNAQ-UHFFFAOYSA-N |
SMILES canónico |
C1N2CN3CN1CP(=[Se])(C2)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



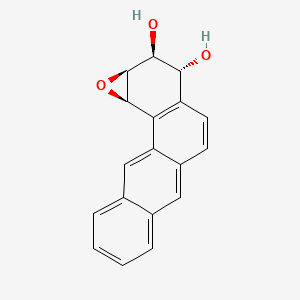
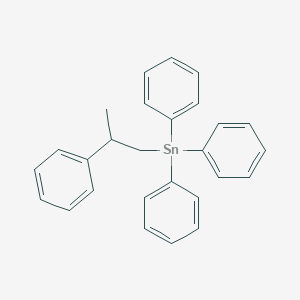
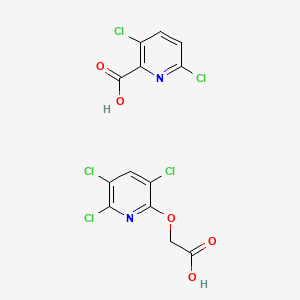
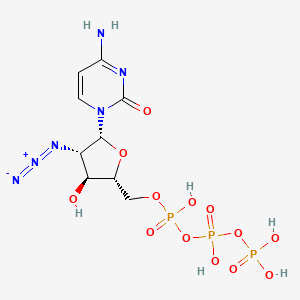
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
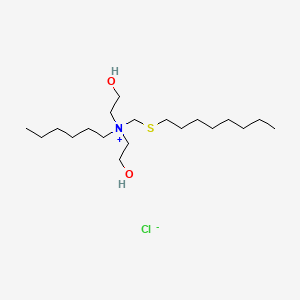
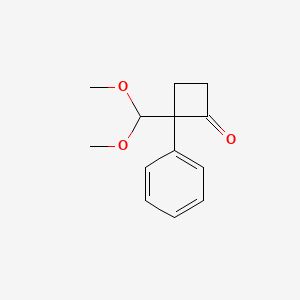

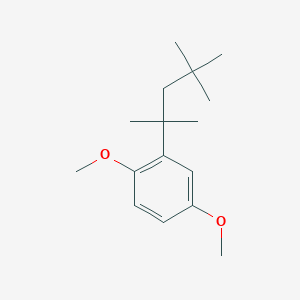
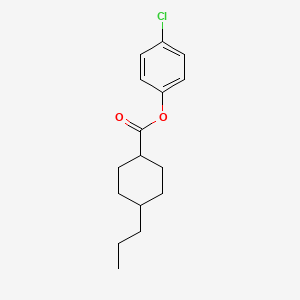
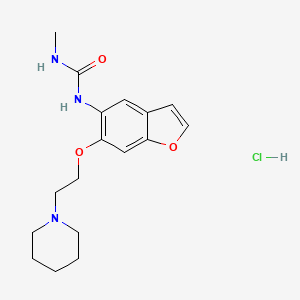
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
